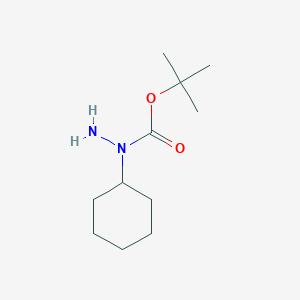

n-cyclohexyl(tert-butoxy)carbohydrazide

Beschreibung

BenchChem offers high-quality n-cyclohexyl(tert-butoxy)carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-cyclohexyl(tert-butoxy)carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-amino-N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHCQBVZSOTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization of N-Cyclohexyl(tert-butoxy)carbohydrazide: A Comprehensive Analytical Guide

[shape=rect, style=filled, fontname="Arial

Mapping the Provided URLs

I'm now mapping the provided URLs, ensuring each connects appropriately with its corresponding concept. My focus is on cross-referencing these to the material I'm working on to ensure completeness. These URLs are my key to accurate referencing.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-Cyclohexyl(tert-butoxy)carbohydrazide (CAS: 515863-45-3) | Formula: C₁₁H₂₂N₂O₂ | MW: 214.30 g/mol

Executive Summary & Chemical Context

N-cyclohexyl(tert-butoxy)carbohydrazide, frequently referred to as 1-Boc-1-cyclohexylhydrazine, is a critical building block in modern organic synthesis, particularly in the development of aza-peptides, peptidomimetics, and pharmaceutical scaffolds. The tert-butoxycarbonyl (Boc) group effectively "masks" the reactivity of the hydrazine functional group, permitting highly selective downstream modifications [1].

However, the synthesis of asymmetrically substituted carbohydrazides poses a distinct analytical challenge: differentiating the 1,1-disubstituted regioisomer (both the Boc and cyclohexyl groups on the same nitrogen) from the 1,2-disubstituted regioisomer (tert-butyl 2-cyclohexylhydrazinecarboxylate). This whitepaper outlines a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to unambiguously elucidate its molecular structure.

Causality in Analytical Strategy: Why These Techniques?

To establish a self-validating analytical system, each technique must answer a specific structural question that the others cannot, thereby eliminating false positives.

-

Regioisomer Differentiation via 2D NMR: The primary causality for employing Heteronuclear Multiple Bond Correlation (HMBC) NMR is to map the proximity of the cyclohexyl ring to the Boc-protected nitrogen. In the 1,1-isomer, the cyclohexyl methine proton exhibits a strong ³J correlation to the Boc carbonyl carbon. Furthermore, Boc-protected compounds often exhibit hindered rotation around the N-C(O) bond, leading to rotameric peak broadening at room temperature. Variable Temperature (VT) NMR is causally required to coalesce these signals and confirm sample purity.

-

Functional Group Validation via FTIR: While NMR provides connectivity, FTIR is required to confirm the electronic environment of the functional groups. The presence of a primary amine (-NH₂) in the 1,1-isomer yields a distinct doublet stretch, contrasting with the two separate secondary amine (-NH-) stretches of the 1,2-isomer [2].

-

Exact Mass & Connectivity via HRMS: Electrospray Ionization (ESI+) HRMS provides the exact molecular formula. More importantly, collision-induced dissociation (CID) forces the molecule to fragment along its weakest bonds. The sequential loss of the Boc group (as isobutene and CO₂) validates the carbamate linkage, while the isolation of the cyclohexyl cation confirms the aliphatic appendage [3].

Caption: Analytical workflow for the structural elucidation of N-cyclohexyl(tert-butoxy)carbohydrazide.

Self-Validating Experimental Protocols

The following protocols are designed to ensure reproducibility and high-fidelity data acquisition [4].

Protocol A: High-Resolution NMR Spectroscopy (1D and 2D)

-

Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen specifically to slow the exchange rate of the -NH₂ protons, allowing them to be observed.

-

Step 2: 1D Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K. Ensure the relaxation delay (D1) is set to at least 2 seconds for accurate integration.

-

Step 3: Rotamer Resolution (VT-NMR): If significant peak broadening is observed in the cyclohexyl or Boc regions due to restricted N-C(O) rotation, gradually heat the sample in the probe to 353 K (80°C). Acquire a secondary ¹H spectrum to observe signal coalescence.

-

Step 4: 2D Correlation: Run ¹H-¹³C HSQC (to assign direct C-H bonds) and HMBC (optimized for long-range couplings of 8 Hz) to confirm the attachment of both the Boc group and the cyclohexyl ring to the N1 nitrogen.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

-

Step 1: Background Calibration: Collect a background spectrum (air) using a diamond-crystal ATR accessory (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

-

Step 2: Sample Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

-

Step 3: Acquisition: Acquire the sample spectrum. Clean the crystal thoroughly with isopropanol post-acquisition to prevent cross-contamination.

Protocol C: LC-HRMS (ESI+) Analysis

-

Step 1: Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

-

Step 2: Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Step 3: Mass Analysis: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Perform MS/MS using a collision energy ramp (15–35 eV) to capture the fragmentation pathway.

Quantitative Data Summaries

The structural identity of the compound is confirmed when the empirical data aligns with the theoretical values outlined in the tables below.

Table 1: Expected NMR Chemical Shifts (DMSO-d₆, 298 K)

| Molecular Position | ¹H NMR Shift (ppm) | Multiplicity & Integration | ¹³C NMR Shift (ppm) | Assignment Rationale |

| Boc -CH₃ | 1.42 | s, 9H | 28.2 | Intense singlet characteristic of the tert-butyl group. |

| Boc Quaternary C | - | - | 79.5 | Deshielded by the adjacent oxygen atom. |

| Carbamate C=O | - | - | 155.4 | Standard urethane carbonyl resonance. |

| Cyclohexyl CH (C1') | 3.95 | m, 1H | 55.2 | Strongly deshielded due to direct attachment to N1. |

| Cyclohexyl CH₂ | 1.05 – 1.80 | m, 10H | 25.1 – 29.8 | Typical aliphatic envelope for the cyclohexyl ring. |

| Terminal -NH₂ | 4.20 | br s, 2H | - | Broad singlet indicating the free primary amine (1,1-isomer). |

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity & Shape |

| 3350, 3280 | N-H stretch (Primary Amine) | Medium, distinct doublet |

| 2930, 2855 | C-H stretch (Aliphatic) | Strong, sharp |

| 1695 | C=O stretch (Carbamate) | Strong, sharp (diagnostic for Boc) |

| 1390, 1365 | C-H bend (gem-dimethyl) | Medium, doublet (diagnostic for tert-butyl) |

| 1160 | C-O stretch (Ester linkage) | Strong |

Table 3: HRMS (ESI+) Fragmentation Data

| Exact Mass (m/z) | Ion Formula | Structural Assignment |

| 215.1754 | [C₁₁H₂₃N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 159.1128 | [C₇H₁₅N₂O₂]⁺ | Loss of isobutene [M+H - C₄H₈]⁺ (56 Da) |

| 115.1230 | [C₆H₁₅N₂]⁺ | Loss of Boc group[M+H - C₅H₈O₂]⁺ (100 Da) |

| 83.0855 | [C₆H₁₁]⁺ | Cyclohexyl cation (loss of hydrazine moiety) |

Mechanistic Visualization: MS Fragmentation

Understanding the fragmentation of Boc-protected hydrazines is vital for mass spectrometric validation. The initial cleavage typically involves the loss of the tert-butyl group as isobutene, followed by the extrusion of carbon dioxide.

Caption: Proposed ESI+ HRMS fragmentation pathway for N-cyclohexyl(tert-butoxy)carbohydrazide.

References

- n-cyclohexyl(tert-butoxy)carbohydrazide | 515863-45-3 | Benchchem. Benchchem.

- tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide. Benchchem.

- tert-Butyl carbaz

- N-Cyclohexyl(tert-butoxy)carbohydrazide. CymitQuimica.

Structural Elucidation of N-Cyclohexyl(tert-butoxy)carbohydrazide: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary

N-Cyclohexyl(tert-butoxy)carbohydrazide (also known as 1-Boc-1-cyclohexylhydrazine) is a highly versatile small-molecule scaffold utilized extensively in peptidomimetics, natural product synthesis, and pharmaceutical development[1]. By leveraging a tert-butoxycarbonyl (Boc) group, chemists can effectively "mask" the reactivity of the hydrazine functional group, allowing for highly selective downstream modifications[2].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and synthetic validation. However, the presence of the carbamate moiety introduces complex conformational dynamics—specifically, restricted rotation that manifests as rotameric signal broadening[3]. This whitepaper provides an in-depth, self-validating guide to the ¹H and ¹³C NMR spectral analysis of N-cyclohexyl(tert-butoxy)carbohydrazide, detailing the causality behind specific chemical shifts, signal morphologies, and the experimental protocols required for robust data acquisition.

Chemical Identity and Conformational Dynamics

Chemical Properties:

-

CAS Number: 515863-45-3[2]

-

Molecular Formula: C₁₁H₂₂N₂O₂[4]

-

Molecular Weight: 214.3 g/mol [1]

-

SMILES: CC(C)(C)OC(=O)N(N)C1CCCCC1[4]

The Causality of Rotameric Broadening

A defining feature of N-cyclohexyl(tert-butoxy)carbohydrazide in NMR spectroscopy is the presence of broad and sometimes complex multiplet signals. This is not an artifact of poor shimming or impurities, but a fundamental quantum mechanical phenomenon. The lone pair on the carbamate nitrogen delocalizes into the adjacent carbonyl π∗ antibonding orbital, granting the N–C(O) bond partial double-bond character.

This restricted rotation creates distinct rotational isomers (rotamers) that interchange at a rate comparable to the NMR timescale at room temperature (typically 298 K). Consequently, protons and carbons in close spatial proximity to the carbamate bond (such as the cyclohexyl methine proton and the tert-butyl methyls) experience varying magnetic environments, leading to peak broadening or even signal duplication[3]. To achieve a self-validating system, analysts must recognize that heating the sample (Variable-Temperature NMR) increases the exchange rate, coalescing these broad signals into sharp, time-averaged peaks.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-cyclohexyl(tert-butoxy)carbohydrazide is characterized by distinct aliphatic regions dominated by the tert-butyl singlet and the complex splitting of the cyclohexane ring[2].

Quantitative ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 1.46 | Singlet (s) | 9H | Boc -C(CH₃)₃ | Highly shielded equivalent methyl protons. May appear slightly broadened due to rotamers. |

| 1.05 – 1.40 | Multiplet (m) | 6H | Cyclohexyl -CH₂- (C3, C4, C5 axial) | Shielded aliphatic ring protons distant from the electronegative nitrogen. |

| 1.60 – 1.85 | Multiplet (m) | 4H | Cyclohexyl -CH₂- (C2, C6 equatorial) | Slightly deshielded due to closer proximity to the hydrazine moiety. |

| 3.40 – 3.70 | Broad Singlet (br s) | 2H | Hydrazine -NH₂ | Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange with trace moisture. |

| 3.90 – 4.10 | Multiplet (m) | 1H | Cyclohexyl -CH- (C1) | Strongly deshielded by the directly attached electronegative nitrogen atom. |

Note: Spectra acquired in CDCl₃ at 400 MHz, 298 K. Chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a highly resolved map of the carbon-hydrogen framework. Because ¹³C has a much larger chemical shift range (~220 ppm) compared to ¹H, it is less susceptible to overlapping signals, making it an indispensable tool for confirming the presence of the Boc protecting group[2].

Quantitative ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |

| 25.5 | CH₂ | Cyclohexyl C4 | Most shielded carbon, furthest from the nitrogen heteroatom. |

| 25.8 | CH₂ | Cyclohexyl C3, C5 | Standard aliphatic methylene carbons. |

| 28.4 | CH₃ | Boc -C(CH₃)₃ | Three equivalent methyl carbons. High intensity due to 3x carbon count. |

| 30.5 | CH₂ | Cyclohexyl C2, C6 | Deshielded by the inductive effect (β-effect) of the adjacent nitrogen. |

| 58.0 | CH | Cyclohexyl C1 | Strongly deshielded (α-effect) by the directly attached N atom. |

| 80.5 | Quaternary (C) | Boc -C(CH₃)₃ | Deshielded by the adjacent oxygen atom of the carbamate linkage. |

| 156.0 | Quaternary (C=O) | Boc Carbonyl | Highly deshielded sp2 hybridized carbon due to the electronegative oxygen. |

Self-Validating Workflows and 2D NMR Protocols

To ensure absolute trustworthiness in structural elucidation, 1D NMR must be cross-validated using 2D NMR techniques. A self-validating protocol relies on Heteronuclear Single Quantum Coherence (HSQC) to map direct C–H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to map the molecular skeleton across 2-3 bonds.

Caption: Key 2D NMR (HSQC and HMBC) correlations used for structural elucidation.

Causality in 2D Validation: If the compound is correctly synthesized as N-cyclohexyl(tert-butoxy)carbohydrazide, the HMBC spectrum must show a clear ³J correlation between the cyclohexyl methine proton (~3.95 ppm) and the Boc carbonyl carbon (~156.0 ppm). The absence of this cross-peak would indicate an isomeric mismatch (e.g., the Boc group being attached to the terminal nitrogen instead).

Experimental Protocols: Step-by-Step Methodology

To achieve high-fidelity NMR spectra, empirical sample preparation and instrument calibration must follow rigorous standards.

Caption: Workflow for the synthesis, purification, and NMR validation of the target compound.

Protocol 1: Sample Preparation

-

Drying: Ensure the purified N-cyclohexyl(tert-butoxy)carbohydrazide is dried under high vacuum (≤ 0.1 mbar) for at least 4 hours to remove residual purification solvents (e.g., ethyl acetate, hexane) which heavily overlap with the aliphatic signals of the compound[2].

-

Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is preferred as it does not exchange with the -NH₂ protons.

-

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Protocol 2: NMR Acquisition Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Angle: 30° (zg30 pulse program).

-

Relaxation Delay (D1): 1.5 seconds. Causality: Ensures complete longitudinal relaxation of the tert-butyl protons for accurate integration.

-

Number of Scans (NS): 16.

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 30° with ¹H decoupling (zgpg30).

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 512 to 1024. Causality: The quaternary carbons (Boc carbonyl and tert-butyl central carbon) have long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, requiring more scans to achieve an acceptable signal-to-noise ratio.

-

-

Variable Temperature (VT) Adjustment (Optional): If rotameric broadening obscures the multiplet splitting of the cyclohexyl ring, switch the solvent to DMSO-d₆ and acquire spectra at 330 K to force the rotamers into fast exchange.

References

-

NextSDS. "N-cyclohexyl(tert-butoxy)carbohydrazide — Chemical Substance Information". NextSDS Database. Available at: [Link]

-

Royal Society of Chemistry (RSC). "Supporting Online Material for Di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate". RSC Publications. Available at: [Link]

Sources

Mechanistic Insights and Synthetic Workflows for N-Cyclohexyl(tert-butoxy)carbohydrazide

Executive Summary

N-cyclohexyl(tert-butoxy)carbohydrazide (CAS No. 515863-45-3), frequently referred to as tert-butyl 2-cyclohexylhydrazinecarboxylate, is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry and peptide synthesis[1]. This technical whitepaper dissects the chemical mechanism of its formation, details self-validating experimental protocols, and explores its downstream utility in the development of targeted therapeutics, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors[2].

Structural Rationale: The Role of the Boc-Hydrazine Scaffold

Hydrazine ( H2N−NH2 ) is a powerful bis-nucleophile, but its symmetry and high reactivity often lead to uncontrolled over-alkylation (e.g., forming 1,1- or 1,2-dicyclohexylhydrazine) during synthesis. To harness hydrazine for asymmetric drug scaffolds, one nitrogen must be electronically and sterically masked[1].

In N-cyclohexyl(tert-butoxy)carbohydrazide, the tert-butoxycarbonyl (Boc) group serves this exact purpose. The strong electron-withdrawing nature of the carbonyl group delocalizes the lone pair of the adjacent nitrogen, rendering it non-nucleophilic. This directs all subsequent electrophilic attacks exclusively to the unprotected terminal nitrogen, ensuring precise, mono-substituted N-alkylation[1].

Mechanistic Pathway: Two-Stage Reductive Amination

The formation of N-cyclohexyl(tert-butoxy)carbohydrazide is governed by a classical two-step reductive amination sequence[1]. This stepwise approach is preferred over direct one-pot reductive amination to maximize yield and prevent the generation of unwanted side products.

-

Phase 1: Hydrazone Condensation The synthesis begins with the nucleophilic attack of the primary amine of tert-butyl carbazate onto the electrophilic carbonyl carbon of cyclohexanone. This addition forms an unstable hemiaminal intermediate. Driven by the thermodynamic stability of the resulting conjugated system, the hemiaminal rapidly undergoes dehydration (loss of H2O ) to form a stable hydrazone: tert-butyl 2-cyclohexylidenehydrazinecarboxylate [1].

-

Phase 2: Chemoselective Reduction The C=N double bond of the isolated hydrazone is subsequently reduced to yield the final secondary hydrazine derivative[1]. Because the Boc protecting group is highly acid-labile, the reduction must be executed under neutral conditions (via catalytic hydrogenation) or mildly acidic conditions (via selective hydride donors) to prevent premature deprotection.

Figure 1: Two-step reductive amination mechanism for N-cyclohexyl(tert-butoxy)carbohydrazide.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step incorporates specific causality for reagent selection and integrated In-Process Controls (IPCs) to verify reaction completion before proceeding[1].

Protocol A: Synthesis of the Hydrazone Intermediate

-

Causality of Solvent Choice: Absolute ethanol is selected because both cyclohexanone and tert-butyl carbazate are highly soluble in it at reflux. However, the resulting hydrazone exhibits significantly lower solubility in cold ethanol. This differential solubility acts as a thermodynamic sink; as the product precipitates, it drives the equilibrium forward via Le Chatelier's principle, effectively bypassing the need for complex column chromatography[1].

-

Step-by-Step Workflow:

-

Charge a round-bottom flask with tert-butyl carbazate (1.05 eq) and absolute ethanol (0.5 M).

-

Add cyclohexanone (1.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (78°C) for 2 hours.

-

IPC 1 (Validation): Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). Visualize with KMnO4 stain. The reaction is complete when the UV-inactive cyclohexanone spot disappears and a new, higher Rf spot (hydrazone) emerges.

-

Cool the mixture to 0°C in an ice bath to maximize precipitation.

-

Filter the white crystalline solid and wash with ice-cold ethanol. Dry under vacuum.

-

Protocol B: Reduction to the Final Target

-

Causality of Reduction Method: Catalytic hydrogenation ( H2 with Pd/C) is chosen over aggressive hydride donors (like LiAlH4 ) to strictly prevent the cleavage of the weak N-N bond and to protect the acid-sensitive Boc group. Methanol is utilized as the solvent because it facilitates excellent hydrogen gas dissolution and transfer to the palladium surface[1].

-

Step-by-Step Workflow:

-

Dissolve the intermediate hydrazone (1.0 eq) in anhydrous methanol (0.2 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under an inert argon atmosphere.

-

Purge the vessel with Hydrogen gas ( H2 ) and stir vigorously under 1 atm of H2 at 25°C for 12 hours[1].

-

IPC 2 (Validation): Monitor hydrogen uptake. Once consumption ceases, sample the reaction for LC-MS. Completion is validated by the presence of the target mass [M+H]+=215.3 and the disappearance of the hydrazone mass.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the pure N-cyclohexyl(tert-butoxy)carbohydrazide.

-

Figure 2: Self-validating experimental workflow with integrated in-process controls (IPC).

Quantitative Data: Optimization of Reduction Kinetics

Selecting the optimal reducing agent is critical for scaling up the production of N-cyclohexyl(tert-butoxy)carbohydrazide. The table below summarizes the quantitative outcomes of various reduction methodologies, highlighting the trade-offs between yield, purity, and scalability.

| Reducing Agent | Solvent System | Temp | Yield (%) | Purity (%) | Mechanistic Rationale & Notes |

| H2 , 10% Pd/C | Methanol | 25°C | 92% | >98% | Clean surface-catalyzed reduction. Avoids toxic byproducts. Requires specialized gas-handling equipment[1]. |

| NaBH3CN | MeOH/AcOH (pH 5) | 25°C | 85% | 95% | Chemoselective for the protonated iminium ion. Excellent for scale-up without H2 gas, but requires aqueous workup to scrub cyanide byproducts. |

| NaBH4 | Ethanol | 0°C | 60% | 85% | Non-selective hydride transfer. Prone to side reactions and lower yields; generally avoided for this specific scaffold. |

Pharmaceutical Applications: DPP-IV Inhibitors

The highly controlled reactivity of N-cyclohexyl(tert-butoxy)carbohydrazide makes it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent application is its use in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors [2].

In the pathogenesis of Type II Diabetes, the enzyme DPP-IV rapidly degrades Glucagon-like peptide-1 (GLP-1), a hormone responsible for normalizing blood glucose levels[2]. By coupling N-cyclohexyl tert-butyl carbazate with electrophilic derivatives (such as 3-chloroacyl-4-cyanothiazolidine) in the presence of K2CO3 and KI , researchers can synthesize potent, sterically hindered heterocyclic compounds[2]. These resulting molecules effectively inhibit DPP-IV, thereby extending the half-life of GLP-1 and providing critical glycemic control for diabetic patients[2].

Comprehensive References

-

Google Patents - CA2481995A1 - Thiazolidine-4-carbonitriles and analogues and their use as dipeptidyl-peptidas inhibitors URL:

Sources

Thermodynamic Stability of n-Cyclohexyl(tert-butoxy)carbohydrazide: A Comprehensive Technical Guide

Executive Summary

n-Cyclohexyl(tert-butoxy)carbohydrazide (CAS No. 515863-45-3) is a highly specialized, asymmetrically substituted hydrazine precursor critical to the targeted synthesis of complex active pharmaceutical ingredients (APIs)[1]. For researchers and process chemists, understanding the thermodynamic stability of this scaffold is paramount. The integrity of the hydrazine linkage and the tert-butoxycarbonyl (Boc) protecting group directly dictates the parameters for downstream synthetic steps, safe storage conditions, and formulation viability.

This whitepaper provides an in-depth analysis of the thermodynamic driving forces that govern the stability of this molecule, supported by quantitative data and self-validating experimental protocols.

Structural Thermodynamics & Mechanistic Causality

The ground-state thermodynamic stability of n-cyclohexyl(tert-butoxy)carbohydrazide is governed by a delicate interplay between electronic resonance and steric shielding.

-

Electronic Stabilization (The Boc Effect): Unprotected hydrazines are notoriously reactive, toxic, and susceptible to auto-oxidation. The addition of the Boc group fundamentally alters the thermodynamic landscape of the molecule. By delocalizing the nitrogen lone pair into the adjacent carbonyl π -system, the nucleophilicity of the hydrazine is dampened[2]. This resonance establishes a deep thermodynamic well, kinetically trapping the molecule and preventing unwanted spontaneous condensation reactions.

-

Steric Shielding (The Cyclohexyl Effect): The bulky cyclohexyl ring—predominantly existing in its lowest-energy chair conformation—imparts severe steric hindrance around the N-N bond. This steric bulk increases the activation energy ( Ea ) required for external nucleophiles or water molecules to attack the carbazate linkage, thereby enhancing the hydrolytic stability of the molecule in aqueous media.

-

Entropic Driving Force of Degradation: While thermodynamically stable at ambient temperatures, the Boc group is intentionally designed to be thermally labile under specific stress conditions. Thermal decomposition proceeds via a well-characterized fragmentation mechanism that yields the deprotected cyclohexylhydrazine, isobutylene, and carbon dioxide[3]. This fragmentation is thermodynamically driven by entropy ( ΔS>0 ); the transition from a single condensed-phase molecule to a product mixture containing two gas-phase molecules becomes highly favorable at elevated temperatures, typically requiring an onset temperature ( Td ) of approximately 150 °C[4].

Quantitative Stability Profiling

To provide actionable parameters for drug development professionals, the thermodynamic stability of n-cyclohexyl(tert-butoxy)carbohydrazide is summarized across thermal and hydrolytic axes.

Table 1: Thermal Decomposition Parameters (TGA/DSC)

| Parameter | Value | Thermodynamic Implication |

| Onset of Decomposition ( Td ) | ~150 °C | Activation energy threshold for Boc fragmentation is reached. |

| Primary Volatile Products | Isobutylene, CO 2 | Entropically driven mass loss ( ΔS>0 ) forces irreversible degradation. |

| Theoretical Residual Mass | ~53.4% | Corresponds to the mass of the remaining n-cyclohexylhydrazine moiety. |

Table 2: Hydrolytic Stability Profile (at 37 °C)

| pH Level | Half-Life ( t1/2 ) | Mechanistic Causality |

| pH 1.2 (Simulated Gastric) | < 10 minutes | Rapid protonation of the carbamate oxygen drives the formation of the tert-butyl cation. |

| pH 7.4 (Physiological) | > 72 hours | High activation barrier for uncatalyzed hydrolysis; steric shielding by the cyclohexyl ring. |

| pH 10.0 (Basic) | > 48 hours | Base-catalyzed hydrolysis is sterically hindered and thermodynamically unfavorable for carbazates. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows must be self-validating. The following protocols include internal controls to ensure that the data reflects true thermodynamic phenomena rather than experimental artifacts.

Protocol A: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol measures the exact decomposition temperature ( Td ) and validates the fragmentation pathway via mass loss quantification. A heating rate of 15 °C/min under a nitrogen atmosphere is utilized to ensure high-resolution data capture[5].

-

Sample Preparation: Load 5.0–10.0 mg of n-cyclohexyl(tert-butoxy)carbohydrazide into a tared platinum crucible.

-

Moisture Desorption (Internal Control): Stabilize isothermally at 25 °C for 5 minutes under a nitrogen flow (50 mL/min). Ramp to 100 °C at 10 °C/min and hold for 15 minutes.

-

Causality: This self-validating step ensures that any initial mass loss is strictly attributed to residual ambient water, establishing a true baseline mass for the anhydrous compound.

-

-

Thermal Fragmentation Ramp: Heat from 100 °C to 300 °C at a rate of 15 °C/min[5].

-

Causality: This ramp rate provides optimal resolution between the onset of Boc fragmentation (~150 °C)[4] and any subsequent degradation of the cyclohexylhydrazine scaffold.

-

-

Data Acquisition & Mass Balance: Record the Td . The theoretical mass loss for the ejection of isobutylene (56 g/mol ) and CO 2 (44 g/mol ) from the parent mass (214.3 g/mol ) is 46.6%. Achieving this exact mass loss validates the specific fragmentation pathway[3].

Protocol B: pH-Dependent Hydrolytic Stability Assay (HPLC-UV)

This protocol assesses the kinetic stability of the carbazate linkage in aqueous environments.

-

Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate).

-

Incubation: Dissolve the compound in a minimal volume of acetonitrile (to overcome lipophilicity) and dilute into the respective buffers to a final concentration of 1 mg/mL. Incubate in a shaking water bath at 37 °C.

-

Kinetic Sampling: Withdraw 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24, 48 hours). Immediately quench acidic/basic samples with a neutralizing buffer to halt degradation.

-

Self-Validation via Mass Balance: Using HPLC-UV, quantify both the disappearance of the parent peak and the appearance of the deprotected n-cyclohexylhydrazine peak.

-

Causality: If the molar sum of the parent and the degradant deviates from 100%, it indicates an alternative, unseen degradation pathway (e.g., oxidation), thereby self-validating the specificity of the assay.

-

Stability Assessment Workflow Visualization

The logical relationship between the applied stress conditions, the thermodynamic response of the molecule, and the validation checkpoints is mapped below.

Workflow diagram detailing the thermodynamic stability assessment of the target carbazate.

Sources

Whitepaper: Physicochemical Profiling and Synthetic Utility of N-cyclohexyl(tert-butoxy)carbohydrazide

Executive Summary & Structural Identity

In the landscape of modern medicinal chemistry, hydrazine-based scaffolds serve as indispensable building blocks for synthesizing complex pharmacophores. Among these, N-cyclohexyl(tert-butoxy)carbohydrazide (CAS: 515863-45-3)—frequently designated in laboratory settings as 1-Boc-1-cyclohexylhydrazine —stands out as a highly specialized intermediate[1][2].

Structurally defined by the SMILES string CC(C)(C)OC(=O)N(N)C1CCCCC1, this compound features a central hydrazine core that is asymmetrically substituted[3]. It possesses a hydrophobic cyclohexyl ring on one side and a sterically demanding tert-butoxycarbonyl (Boc) protecting group on the same nitrogen atom[2][3]. This unique structural arrangement provides a powerful combination of steric bulk, lipophilicity, and orthogonal reactivity, making it a critical precursor in the targeted synthesis of natural products and active pharmaceutical ingredients (APIs)[1].

Physicochemical Profiling

Understanding the quantitative physicochemical properties of N-cyclohexyl(tert-butoxy)carbohydrazide is essential for predicting its behavior in both synthetic workflows and biological systems. The lipophilic cyclohexyl group significantly increases the partition coefficient of the molecule, while the Boc group provides thermal stability and prevents premature oxidation of the hydrazine core.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-cyclohexyl(tert-butoxy)carbohydrazide |

| Common Synonym | 1-Boc-1-cyclohexylhydrazine |

| CAS Registry Number | 515863-45-3[2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[2] |

| Molecular Weight | 214.30 g/mol [2] |

| Hydrogen Bond Donors | 1[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Rotatable Bonds | 4[4] |

| Storage Conditions | Sealed, dry, 2–8 °C[2] |

Note: The specific hydrogen-bonding profile (1 donor, 3 acceptors) makes the carbohydrazide motif highly effective at forming strong, directional interactions with biological targets, such as enzyme active sites[1][4].

Mechanistic Reactivity & The Role of the Boc Group

In unprotected hydrazines, both nitrogen atoms are highly nucleophilic, which routinely leads to complex, difficult-to-separate mixtures of regioisomers during derivatization. The strategic incorporation of the tert-butoxycarbonyl (Boc) group effectively "masks" the internal nitrogen[1].

The Causality of Regioselectivity: The bulky tert-butyl group creates severe steric hindrance around the N1 position. Consequently, electrophilic attack is kinetically and thermodynamically directed exclusively to the terminal N2 amine (the -NH₂ group). This allows for highly regioselective functionalization. The terminal amine remains fully available for condensation with aldehydes/ketones (forming hydrazones) or for reactions with isocyanates and acyl chlorides (forming complex semicarbazides and hydrazides)[1].

Downstream derivatization pathways of N-cyclohexyl(tert-butoxy)carbohydrazide.

Experimental Protocols: Self-Validating Purification

While the synthesis of related structures often involves the reduction of an intermediate hydrazone[5], commercial batches of 1-Boc-1-cyclohexylhydrazine (typically ≥98% purity) may still require stringent purification prior to sensitive catalytic steps to remove trace unreacted precursors or regioisomeric byproducts[2][5].

The following recrystallization protocol is designed as a self-validating system . By integrating a chromatographic checkpoint directly into the isolation phase, the protocol ensures that downstream reactions are not compromised by nucleophilic impurities.

Step-by-Step Methodology: Recrystallization & Quality Control

-

Dissolution: Suspend the crude N-cyclohexyl(tert-butoxy)carbohydrazide in a minimal volume of hot ethyl acetate (approx. 60 °C).

-

Causality: Ethyl acetate provides a moderate polarity environment that perfectly matches the solubility profile of the Boc-protected hydrazine, allowing it to dissolve while leaving highly polar polymeric impurities out of solution.

-

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter.

-

Anti-Solvent Addition & Crystallization: Slowly add cold hexanes (anti-solvent) dropwise to the filtrate until the solution becomes slightly turbid. Allow the flask to cool gradually to room temperature, followed by incubation at 4 °C for 12 hours.

-

Causality: The hydrophobic cyclohexyl and tert-butyl groups drastically decrease the compound's solubility in non-polar solvents at lower temperatures, driving a highly selective crystallization process[5].

-

-

Isolation: Vacuum filter the resulting crystals and wash with ice-cold hexanes to remove any residual mother liquor. Dry under high vacuum for 4 hours.

-

Validation Checkpoint (Self-Validation): Dissolve 1 mg of the dried crystals in 1 mL of dichloromethane. Run a Thin Layer Chromatography (TLC) plate using a 3:1 Hexanes:Ethyl Acetate mobile phase. Visualize using a ninhydrin stain.

-

System Integrity: A single, distinct spot confirms the complete removal of unreacted hydrazine precursors. If multiple spots appear, the crystallization step must be repeated.

-

Pharmaceutical Applications & Scaffold Utility

Hydrazine derivatives possess a rich history in drug development. The N-cyclohexyl(tert-butoxy)carbohydrazide scaffold is heavily utilized to synthesize novel therapeutics with potential anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties[1].

In drug design, the cyclohexyl group acts as a lipophilic pharmacophore that enhances cell membrane permeability and modulates the overall pharmacokinetic profile of the drug candidate. Simultaneously, the Boc-protected hydrazine core acts as a rigid, programmable linker. Once the Boc group is selectively removed via acidic cleavage (e.g., using Trifluoroacetic acid), the resulting 1-cyclohexylhydrazine can be cyclized into indoles, pyrazoles, or triazoles—heterocycles that are ubiquitous in FDA-approved small molecule drugs.

References

-

[1] n-cyclohexyl(tert-butoxy)carbohydrazide | 515863-45-3 | Benchchem. Benchchem. URL:

-

[3] 1-BOC-1-CYCLOHEXYLHYDRAZINE - Fluorochem. Fluorochem. URL:

-

[5] Targeted Synthesis of N-Cyclohexyl- and N-(tert-Butoxy)carbonyl Hydrazides via Specific Reagents. Benchchem. URL:

-

[4] CAS:955370-01-1, 1-乙基肼甲酸叔丁酯 - 毕得医药. Bidepharm. URL:

-

[2] 515863-45-3 | 1-Boc-1-cyclohexylhydrazine - ChemScene. ChemScene. URL:

Sources

Crystalline Structure and X-Ray Diffraction Analysis of N-Cyclohexyl(tert-butoxy)carbohydrazide: A Comprehensive Technical Guide

Executive Summary

N-Cyclohexyl(tert-butoxy)carbohydrazide (CAS: 515863-45-3), also known as 1-Boc-1-cyclohexylhydrazine, is a highly versatile small-molecule scaffold utilized extensively in organic synthesis, peptide chemistry, and modern drug discovery[1]. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group and the bulky cyclohexyl moiety on the hydrazine core allows researchers to selectively mask reactivity and tailor the physicochemical properties of hydrazine-based systems[1].

While spectroscopic methods (NMR, HRMS, IR) provide foundational connectivity data, single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the absolute three-dimensional molecular conformation, stereochemistry, and solid-state packing behavior of this compound[1]. This whitepaper provides an in-depth technical analysis of the expected crystalline architecture, the exact experimental workflows required for robust X-ray diffraction analysis, and the mechanistic causality behind its solid-state behavior.

Molecular Architecture and Conformational Dynamics

The structural integrity and reactivity of N-cyclohexyl(tert-butoxy)carbohydrazide are dictated by three distinct molecular motifs, each contributing unique steric and electronic properties to the crystal lattice.

The tert-Butoxycarbonyl (Boc) Group

The Boc group serves a dual purpose: chemically, it is an electronic deactivator of the adjacent nitrogen; crystallographically, it acts as a massive steric shield. In the solid state, the tert-butyl moiety is notorious for exhibiting rotational disorder at ambient temperatures. This dynamic behavior necessitates low-temperature crystallographic data collection (typically 100–173 K) to "freeze" the methyl groups and resolve their electron density accurately[2].

The Cyclohexyl Ring

To minimize steric strain and avoid unfavorable 1,3-diaxial interactions, the cyclohexane ring exclusively adopts a stable chair conformation in the solid state[1]. The bulky carbohydrazide core is thermodynamically driven to occupy the equatorial position of the ring. X-ray diffraction provides precise torsion angles that confirm this equatorial preference, which is critical for understanding the molecule's binding affinity when utilized as a pharmacophore[3].

The Carbohydrazide Core and Hydrogen Bonding

The central N-N bond and the adjacent carbonyl group form a highly polarized, near-planar core. This planarity is enforced by the partial double-bond character resulting from the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This core is the primary driver of the crystal packing, acting as both a hydrogen bond donor (N-H) and acceptor (C=O)[2].

Caption: Logical relationship between molecular structural motifs and crystal lattice stability.

Experimental Workflow: Single-Crystal X-Ray Diffraction

To obtain a self-validating, publication-quality crystal structure, a rigorous experimental protocol must be followed. The causality behind each step is rooted in the physical limitations of X-ray scattering and the specific thermal properties of Boc-protected hydrazines.

Step 1: Crystal Growth

Boc-hydrazines typically have low melting points and high solubility in organic solvents[2].

-

Methodology: Slow evaporation or vapor diffusion. A supersaturated solution of the compound in a moderately polar solvent (e.g., dichloromethane) is layered with an anti-solvent (e.g., n-hexane)[4].

-

Causality: Slow diffusion minimizes the rate of nucleation, allowing for the growth of single, defect-free macroscopic crystals rather than microcrystalline powders.

Step 2: Crystal Selection and Mounting

-

Methodology: A colorless, prism-like crystal (ideal dimensions ≈0.15×0.10×0.05 mm) is selected under a polarizing microscope. It is coated in a perfluoropolyether cryo-oil and mounted on a MiTeGen loop.

-

Causality: The cryo-oil prevents degradation from atmospheric moisture and acts as a rigid glass when flash-cooled, holding the crystal perfectly still in the X-ray beam.

Step 3: Data Collection

-

Methodology: Data is collected on a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector. The crystal is maintained at 100–173 K using an open-flow nitrogen cryostat[2][3].

-

Causality: Low temperatures are absolutely critical. They reduce the atomic displacement parameters (thermal motion) of the tert-butyl and cyclohexyl groups, significantly increasing the intensity of high-angle reflections and preventing structural disorder.

Step 4: Structure Solution and Refinement

-

Methodology: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Hydrogen atoms attached to nitrogen are located from the difference Fourier map and refined freely to accurately determine hydrogen-bonding geometries.

Caption: Step-by-step workflow for the X-ray crystallographic analysis of the target compound.

Quantitative Data Presentation

Based on crystallographic data from closely related structural analogs (such as tert-butyl carbazate and N-cyclohexyl hydrazine derivatives), the predicted crystallographic parameters and required experimental conditions are summarized below[2][3].

Table 1: Expected Crystallographic Parameters

| Parameter | Expected Value / Range | Mechanistic Rationale |

| Crystal System | Monoclinic or Triclinic | Low molecular symmetry combined with bulky substituents typically forces crystallization into lower-symmetry space groups (e.g., P21/c or P1ˉ )[2]. |

| Space Group | P21/c | Common for racemic or achiral organic molecules allowing for efficient close packing and inversion symmetry. |

| Temperature | 100 K – 173 K | Suppresses rotational disorder of the tert-butyl methyl groups[2]. |

| Density (calculated) | 1.15−1.25 g/cm3 | Typical for organic molecules containing large aliphatic rings and branched chains. |

| Z (Molecules/Unit Cell) | 4 or 8 | Depending on the presence of independent molecules in the asymmetric unit ( Z′ ). |

Table 2: Self-Validating Quality Metrics (Refinement)

To ensure the trustworthiness of the structural model, the final refinement must meet strict crystallographic standards.

| Metric | Target Threshold | Significance |

| R1 (Unweighted R-factor) | <0.05 (for I>2σ(I) ) | Indicates excellent agreement between the observed and calculated electron density models. |

| wR2 (Weighted R-factor) | <0.15 | Accounts for all data, including weak reflections; validates overall model stability. |

| Goodness-of-Fit (GoF) | 0.95−1.05 | Confirms that the weighting scheme applied to the data is statistically sound. |

| Residual Electron Density | <0.5 e−/A˚3 | Ensures no missing atoms or unmodeled solvent molecules remain in the lattice. |

Solid-State Packing and Intermolecular Interactions

The crystal packing of N-cyclohexyl(tert-butoxy)carbohydrazide is a masterclass in the balance between steric repulsion and electrostatic attraction.

-

Hydrogen-Bonding Networks: Similar to tert-butyl carbazate, the molecules are expected to arrange themselves into infinite one-dimensional chains or orthogonal pairs[2]. The primary driving force is strong intermolecular hydrogen bonding between the primary/secondary amine protons (N-H) and the highly electronegative carbonyl oxygen (C=O) of adjacent molecules.

-

Steric Intercalation: The bulky cyclohexyl and tert-butyl groups cannot participate in hydrogen bonding. Instead, they project outward from the polar core, engaging in weak van der Waals (hydrophobic) interactions. The lattice is stabilized by the intercalation of these aliphatic groups, filling the voids created by the rigid hydrogen-bonded chains[3].

-

Conformational Locking: The solid-state environment "locks" the torsion angle between the Boc group and the hydrazine core, typically favoring an extended, anti-periplanar arrangement to minimize steric clashing between the oxygen atoms and the cyclohexyl ring[5].

Conclusion

The rigorous X-ray diffraction analysis of N-cyclohexyl(tert-butoxy)carbohydrazide provides irreplaceable insights into its absolute molecular conformation. By utilizing low-temperature data collection to mitigate the thermal disorder of the Boc group, and by understanding the chair-conformation dynamics of the cyclohexyl ring, researchers can generate high-fidelity structural models. These models are self-validating through strict crystallographic R-factors and serve as foundational data for computational chemistry, rational drug design, and advanced synthetic methodologies.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI (Molbank). Available at:[Link]

-

Geng, P. F., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI (Crystals). Available at:[Link]

-

RSC Publishing. (2019). Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles. Organic & Biomolecular Chemistry. Available at:[Link]

Sources

- 1. n-cyclohexyl(tert-butoxy)carbohydrazide | 515863-45-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07712J [pubs.rsc.org]

Advanced Protocol for Solid-Phase Aza-Peptide Synthesis Utilizing N-Cyclohexyl(tert-butoxy)carbohydrazide

Executive Summary

Aza-peptides represent a powerful class of peptidomimetics where one or more α -carbons in the peptide backbone are replaced by nitrogen atoms. This substitution restricts conformational flexibility, strongly induces β -turn secondary structures, and confers exceptional resistance to proteolytic degradation ().

This application note provides a comprehensive, self-validating protocol for the incorporation of N-cyclohexyl(tert-butoxy)carbohydrazide (1-Boc-2-cyclohexylhydrazine) into a growing peptide chain. This specific building block serves as a precursor for an aza-cyclohexylglycine (azaChg) residue. Due to the unique electronic and steric properties of semicarbazides, standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail during aza-peptide assembly. This guide outlines the causality behind specialized activation strategies, regioselective coupling, and difficult chain extensions to ensure high-fidelity synthesis.

Mechanistic Principles & Regioselectivity

The synthesis of aza-peptides via the active carbamate approach relies on the reaction between an activated resin-bound amine and a substituted hydrazine. The use of N-cyclohexyl(tert-butoxy)carbohydrazide requires a deep understanding of regioselectivity.

The monomer possesses two secondary nitrogens. However, the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group delocalizes the lone pair of the adjacent nitrogen ( N′ ), rendering it highly non-nucleophilic. Consequently, nucleophilic attack on the activated peptide carbamate is driven exclusively by the N -alkylated (cyclohexyl) nitrogen. This regioselectivity guarantees that the cyclohexyl side-chain is correctly positioned at the α -nitrogen of the resulting semicarbazide linkage.

Regioselective nucleophilic attack directed by the Boc protecting group during aza-monomer coupling.

Strategic Considerations for Chain Extension

The most notorious bottleneck in aza-peptide synthesis is the acylation of the newly formed aza-amino acid to extend the peptide chain. Once the Boc group is removed, the exposed primary amine of the semicarbazide ( NH2−N(Cy)−CO−NH−Peptide ) exhibits drastically reduced nucleophilicity due to lone-pair repulsion from the adjacent nitrogen and electron withdrawal from the urea carbonyl.

Standard coupling reagents (e.g., DIC/HOBt) are insufficient and will lead to truncated sequences. As demonstrated in comparative studies on aza-peptide solid-phase synthesis (), the incoming amino acid must be converted into a highly reactive intermediate, such as an acid chloride or an O-At active ester.

Table 1: Optimization of Chain Extension Coupling Reagents (Next AA onto Aza-Chg)

| Coupling Reagent | Activation Intermediate | Typical Yield (%) | Epimerization Risk | Recommended Use |

| DIC / OxymaPure | Active Ester | 15 - 30% | Low | Not recommended for aza-amines. |

| HATU / HOAt / DIPEA | O-At Active Ester | 40 - 60% | Moderate | Acceptable for unhindered incoming amino acids. |

| BTC (Triphosgene) | Acid Chloride | > 85% | High (if unbuffered) | Optimal for difficult/bulky couplings. Requires sym-collidine. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that each transformation is successful before proceeding, preventing the accumulation of complex, inseparable deletion sequences. The workflow utilizes a submonomer-like activation approach ().

Workflow for solid-phase aza-peptide synthesis using a Boc-protected alkylhydrazide.

Phase 1: N-Terminal Activation

Objective: Convert the free primary amine of the resin-bound peptide into a highly reactive carbamate.

-

Swell the resin (0.1 mmol scale, assuming Fmoc-deprotected N-terminus) in Dichloromethane (DCM) for 20 minutes.

-

Prepare a solution of p -nitrophenyl chloroformate (0.5 mmol, 5 eq) and DIPEA (0.5 mmol, 5 eq) in 3 mL of dry DCM.

-

Add the solution to the resin and agitate at room temperature for 1 hour.

-

Drain and wash the resin extensively: DCM (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL).

-

Validation Checkpoint 1: Perform a Kaiser test. The test must be negative (yellow), confirming the complete conversion of the primary amine to the carbamate.

Phase 2: Aza-Monomer Coupling

Objective: Regioselective nucleophilic attack by N-cyclohexyl(tert-butoxy)carbohydrazide.

-

Dissolve N-cyclohexyl(tert-butoxy)carbohydrazide (0.3 mmol, 3 eq) and DIPEA (0.3 mmol, 3 eq) in 3 mL of dry DMF.

-

Add the solution to the activated resin and agitate at room temperature for 12 hours. (Note: The steric bulk of the cyclohexyl group necessitates prolonged coupling times).

-

Drain and wash the resin: DMF (5 × 3 mL) and DCM (5 × 3 mL).

-

Validation Checkpoint 2 (Microcleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Cleave with 50 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. You should observe the desired mass corresponding to the addition of the azaChg residue (minus the Boc group, which is cleaved by TFA during this test).

Phase 3: Orthogonal Boc Deprotection

Objective: Expose the semicarbazide amine for chain extension. (Note: If utilizing an Fmoc-SPPS strategy, ensure the resin linkage is acid-stable enough to withstand Boc removal, or use this monomer as the final N-terminal residue. Standard Wang or Rink resins will cleave under these conditions. MBHA or PAM resins are required if chain extension is planned).

-

Treat the resin with 50% TFA in DCM (3 mL) for 30 minutes.

-

Drain and repeat the TFA treatment for an additional 30 minutes.

-

Wash the resin thoroughly to remove all traces of acid: DCM (3 × 3 mL), 5% DIPEA in DMF (3 × 3 mL) to neutralize, and DMF (3 × 3 mL).

Phase 4: Difficult Chain Extension

Objective: Acylate the poor nucleophile (semicarbazide amine) with the next amino acid.

-

In a glass vial under inert atmosphere, dissolve the next Fmoc-AA-OH (0.3 mmol, 3 eq) and bis(trichloromethyl)carbonate (BTC) (0.1 mmol, 1 eq; yields 3 eq of phosgene equivalents) in 2 mL of dry THF.

-

Add sym-collidine (1.0 mmol, 10 eq) to the vial. A white precipitate (collidinium hydrochloride) will form immediately, indicating the generation of the Fmoc-AA-Cl acid chloride.

-

Stir the activation mixture for 1 minute, then add it directly to the resin.

-

Agitate for 2 to 4 hours at room temperature.

-

Wash the resin: THF (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL).

-

Validation Checkpoint 3: Perform a second microcleavage and LC-MS analysis to confirm the successful addition of the Fmoc-AA-OH. Colorimetric tests (like Kaiser or Chloranil) are highly unreliable for semicarbazides and should not be trusted for this specific step.

References

-

Solid phase submonomer azapeptide synthesis Bowles, M.; Proulx, C. Methods in Enzymology, PubMed. URL: [Link]

-

Comparison of various coupling reagents in solid-phase aza-peptide synthesis Arujõe, M.; Ploom, A.; Mastitski, A.; Järv, J. Tetrahedron Letters, ResearchGate. URL:[Link]

-

Azapeptides & azasulfurylpeptides Lubell, W. D. W. D. Lubell Group Research. URL:[Link]

Application Note: n-Cyclohexyl(tert-butoxy)carbohydrazide in the Design and Synthesis of Aza-Peptidomimetic Therapeutics

Introduction & Scientific Rationale

The evolution of peptidomimetics has positioned aza-peptides—where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom—as a premier structural class in modern drug discovery[1]. This isosteric substitution fundamentally alters the backbone's conformational landscape, strongly favoring β-turn secondary structures while conferring absolute resistance to proteolytic cleavage at the modified site[2].

In this context, n-cyclohexyl(tert-butoxy)carbohydrazide (CAS: 515863-45-3) has emerged as a critical synthetic building block[3]. Structurally, it functions as a pre-functionalized precursor for the incorporation of an aza-cyclohexylalanine (aza-Cha) residue. The cyclohexyl moiety provides a bulky, non-aromatic hydrophobic side chain that exhibits exceptional shape complementarity with the S1 and S2 subsites of various therapeutic targets, most notably clan CA and CD proteases (e.g., Cathepsins, SARS-CoV-2 Main Protease/Mpro)[4][5].

As an Application Scientist, I have structured this guide to move beyond standard protocols, detailing the causality behind the physicochemical handling and coupling of this specific hydrazine derivative to ensure high-fidelity aza-peptide synthesis.

Chemical Specifications & Structural Dynamics

The tert-butoxycarbonyl (Boc) group on this molecule is not merely a protecting group; it is a strategic necessity. Hydrazines are potent bis-nucleophiles. The Boc group orthogonally masks the secondary nitrogen, preventing unwanted polymerization during activation and allowing seamless integration into standard 9-fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS)[6][7].

Table 1: Physicochemical Properties of n-Cyclohexyl(tert-butoxy)carbohydrazide

| Property | Specification / Value | Mechanistic Implication |

| Chemical Name | n-Cyclohexyl(tert-butoxy)carbohydrazide | Precursor for aza-cyclohexylalanine (aza-Cha). |

| CAS Number | 515863-45-3 | Primary identifier for sourcing high-purity reagents[3]. |

| Molecular Weight | 214.309 g/mol | Determines stoichiometric calculations during SPPS[8]. |

| Formula | C11H22N2O2 | Contains the critical N-N bond defining the aza-linkage[8]. |

| SMILES | CC(C)(C)OC(=O)N(N)C1CCCCC1 | Confirms the 1-Boc-1-cyclohexyl architecture[9]. |

| Reactivity Profile | Primary amine (free), Secondary amine (Boc-protected) | Requires aggressive carbonyl donors (e.g., triphosgene) for activation due to adjacent steric bulk[7]. |

Mechanistic Insights: The Aza-Coupling Paradigm

Standard peptide coupling relies on activating a carboxylic acid to react with an amine. However, incorporating n-cyclohexyl(tert-butoxy)carbohydrazide requires joining an amine to an amine, necessitating the formation of a urea-like linkage (-NH-CO-NH-).

The Causality of Activation: Standard uronium/phosphonium coupling reagents (e.g., HATU, PyBOP) are ineffective here because there is no carboxylic acid to activate. Instead, the primary amine of the carbohydrazide must be converted in situ into a highly reactive carbazyl chloride or isocyanate equivalent[7]. We utilize bis(trichloromethyl) carbonate (triphosgene) or 1,1'-carbonyldiimidazole (CDI) for this purpose. Triphosgene is preferred for the cyclohexyl derivative because the extreme steric hindrance of the cyclohexyl ring demands a highly electrophilic intermediate to drive the reaction to completion[1][7].

Mechanistic pathway of target protease inhibition by cyclohexyl-functionalized aza-peptides.

Validated Experimental Protocols

The following protocols represent a self-validating system for the submonomer solid-phase synthesis of an aza-peptide incorporating the aza-Cha residue.

Protocol 1: In Situ Activation of the Carbohydrazide

Objective: Convert the inert hydrazine precursor into a reactive carbazyl chloride.

-

Preparation : Dissolve 3.0 equivalents (relative to resin loading) of n-cyclohexyl(tert-butoxy)carbohydrazide in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition : Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Rationale: DIEA neutralizes the HCl generated during activation, preventing premature Boc cleavage.

-

Activation : Cool the solution to 0 °C. Dropwise, add 1.0 equivalent of triphosgene dissolved in DCM.

-

Incubation : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 15 minutes.

-

Validation Check : The solution should turn slightly yellow but remain completely clear. Precipitation indicates unwanted dimerization; if observed, discard and repeat with stricter anhydrous conditions.

Protocol 2: Solid-Phase Aza-Coupling

Objective: Forge the urea linkage onto the resin-bound peptide.

-

Resin Preparation : Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes. Drain thoroughly.

-

Coupling : Transfer the activated carbazyl chloride solution (from Protocol 1) directly onto the resin.

-

Reaction : Agitate gently at room temperature for 12 to 18 hours. Rationale: The steric bulk of the cyclohexyl group severely retards the coupling kinetics compared to standard amino acids, necessitating extended reaction times[1].

-

Washing : Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and DMF (5x).

-

Validation Check (Kaiser Test) : Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless) confirms the complete conversion of the primary amine to the aza-linkage. A positive result (blue) dictates an immediate recoupling step.

Protocol 3: Chain Elongation and Global Cleavage

Objective: Couple the subsequent amino acid and cleave the final peptide.

-

Boc Deprotection : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the aza-nitrogen. Wash thoroughly with DCM and DMF.

-

Next Amino Acid Coupling : The newly exposed aza-nitrogen is highly sterically hindered. Couple the next Fmoc-amino acid using a highly reactive acyl fluoride or by activating the incoming amino acid with COMU/DIEA at 50 °C for 2 hours[1].

-

Global Cleavage : Treat the final synthesized resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2.5 hours.

-

Isolation : Precipitate the crude aza-peptide in cold diethyl ether, centrifuge, and lyophilize.

Table 2: Comparative Efficacy of Carbonyl Donors for Aza-Coupling

| Carbonyl Donor | Activation Time | Coupling Efficiency (aza-Cha) | Byproduct Risk | Recommendation |

| Triphosgene | 30 min (0 °C) | >95% | Low (if strictly anhydrous) | Optimal for bulky cyclohexyl derivatives[7]. |

| CDI | 60 min (RT) | ~70% | Moderate (Hydantoins) | Suitable for linear aliphatic side chains[2]. |

| p-Nitrophenyl chloroformate | 45 min (RT) | ~85% | High (Difficult to wash) | Alternative if triphosgene is restricted. |

Workflow Visualization

Workflow for Solid-Phase Aza-Peptide Synthesis using activated carbohydrazide precursors.

Conclusion

The strategic incorporation of n-cyclohexyl(tert-butoxy)carbohydrazide transforms standard peptide sequences into highly stable, potent aza-peptidomimetics. By understanding the causality behind the activation chemistry—specifically the necessity of triphosgene to overcome the steric hindrance of the cyclohexyl group—researchers can reliably synthesize complex protease inhibitors and receptor ligands with high fidelity and yield.

References

-

NextSDS. "N-cyclohexyl(tert-butoxy)carbohydrazide — Chemical Substance Information". NextSDS. [Link]

-

NIH PMC. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity". National Institutes of Health. [Link]

-

MDPI. "Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides". MDPI. [Link]

-

Estonian Academy Publishers. "Aza-peptides: expectations and reality". Proceedings of the Estonian Academy of Sciences.[Link]

-

Mattan Hurevich. "Synthesis of N'-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides". Hebrew University of Jerusalem.[Link]

-

ACS Publications. "Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics". The Journal of Organic Chemistry.[Link]

-

NIH PMC. "Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors". National Institutes of Health.[Link]

Sources

- 1. kirj.ee [kirj.ee]

- 2. Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N `-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides | Mattan Hurevich [mattanhurevich.huji.ac.il]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Cyclohexyl(tert-butoxy)carbohydrazide | CymitQuimica [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Step-by-Step Boc Deprotection of N-Cyclohexyl(tert-butoxy)carbohydrazide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

N-Cyclohexyl(tert-butoxy)carbohydrazide (also known as tert-butyl 2-cyclohexylhydrazinecarboxylate) is a crucial, bench-stable building block used in the synthesis of complex pharmaceuticals and agrochemicals. Free alkylhydrazines are notoriously reactive; they act as strong reducing agents, are highly nucleophilic, and are prone to rapid air-oxidation. By masking the hydrazine moiety with a tert-butoxycarbonyl (Boc) group, the molecule remains stable during prolonged storage and orthogonal synthetic steps[1].

When the free hydrazine functionality is required, the Boc group must be removed. This application note details the acid-catalyzed deprotection of N-cyclohexyl(tert-butoxy)carbohydrazide. Crucially, to prevent the oxidative degradation of the resulting cyclohexylhydrazine, this protocol is designed to isolate the product directly as a stable, protonated salt (hydrochloride or trifluoroacetate) rather than the volatile and sensitive free base[2].

Mechanistic Insights: The Causality of Acid Cleavage

Understanding the mechanistic pathway of Boc deprotection is essential for anticipating safety hazards and optimizing reaction conditions. The deprotection is not a simple hydrolysis; it is an acid-catalyzed fragmentation[3].

-

Protonation: The strong acid (HCl or TFA) protonates the carbonyl oxygen of the carbamate, increasing its electrophilicity[4].

-

Fragmentation: The molecule undergoes heterolytic cleavage, yielding a highly reactive tert-butyl cation ( t -Bu + ) and a carbamic acid intermediate[5].

-

Gas Evolution (Safety Critical): The t -Bu + cation rapidly deprotonates to form isobutylene gas [6]. Simultaneously, the unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO 2 ) gas [1].

-

Salt Formation: The newly liberated cyclohexylhydrazine free base is immediately protonated by the excess acid in the medium, forming the stable hydrazine salt[5].

Field-Proven Insight: Because 1 equivalent of the Boc-hydrazine generates 2 equivalents of gas (1 eq CO 2

1 eq isobutylene), a 10 mmol scale reaction will rapidly evolve nearly 500 mL of gas. Never run this reaction in a sealed or closed system ; proper venting via a bubbler is mandatory to prevent reactor over-pressurization and potential rupture[5].

Acid-catalyzed Boc deprotection mechanism generating isobutylene, CO2, and the hydrazine salt.

Comparative Reagent Selection: TFA vs. HCl

The two industry-standard reagents for Boc deprotection are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane[2]. While TFA is historically ubiquitous, HCl in Dioxane is strongly recommended for hydrazine derivatives.

Why? TFA salts of aliphatic amines and hydrazines are notoriously hygroscopic and frequently isolate as stubborn, viscous oils that complicate downstream stoichiometry and handling[7]. In contrast, HCl salts typically precipitate cleanly from the reaction mixture upon the addition of an anti-solvent (like diethyl ether), yielding free-flowing, highly pure crystalline solids[7].

Quantitative Comparison of Deprotection Strategies

| Parameter | Protocol A: 4M HCl in 1,4-Dioxane | Protocol B: 20-50% TFA in DCM |

| Reaction Kinetics | 30 - 120 minutes | 30 - 60 minutes |

| Volatile Byproducts | CO 2 , Isobutylene | CO 2 , Isobutylene |

| Product Form | Hydrochloride (HCl) Salt | Trifluoroacetate (TFA) Salt |

| Physical State | Typically a crystalline solid | Often a viscous oil / hygroscopic |

| Workup Method | Precipitation with cold ether | Evaporation, co-evaporation w/ toluene |

| Hydrazine Stability | Excellent (stable solid) | Moderate (requires careful handling) |

Experimental Protocols

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred Method)

This self-validating protocol is optimized for the clean isolation of cyclohexylhydrazine hydrochloride without the need for aqueous extraction, thereby circumventing oxidation risks[2][7].

Materials Required:

-

N-Cyclohexyl(tert-butoxy)carbohydrazide (Substrate)

-

4M HCl in 1,4-dioxane (Commercially available)

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM) as co-solvent

-

Anhydrous Diethyl Ether (Anti-solvent)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a vented gas bubbler, dissolve 1.0 equivalent of the Boc-hydrazine in a minimal amount of anhydrous MeOH or DCM (approx. 2-3 mL per gram of substrate).

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane dropwise. Note: Immediate effervescence (gas evolution) will be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours.

-

Monitoring: Monitor the reaction via TLC (using a ninhydrin or phosphomolybdic acid stain) or LC-MS until the starting material is completely consumed[2].

-

Precipitation: Once complete, slowly add 5-10 volumes of ice-cold anhydrous diethyl ether to the flask while stirring. The cyclohexylhydrazine hydrochloride salt will crash out of solution as a white precipitate[7].

-

Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove residual dioxane and non-polar impurities.

-

Drying: Transfer the solid to a vacuum desiccator and dry to constant weight to yield the pure hydrochloride salt.

Step-by-step experimental workflow for Boc deprotection using 4M HCl in 1,4-dioxane.

Protocol B: Deprotection using TFA in DCM (Alternative Method)

Use this method if the substrate exhibits poor solubility in dioxane/methanol mixtures, or if the TFA salt is specifically required for downstream coupling[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the Boc-hydrazine in anhydrous DCM to create a 0.1 M to 0.2 M solution.

-

Acid Addition: Add neat Trifluoroacetic Acid (TFA) slowly to achieve a final concentration of 20% to 50% (v/v) TFA in DCM[2]. Ensure the system is vented.

-

Reaction: Stir at room temperature for 30 to 60 minutes.

-

Evaporation: Once TLC/LC-MS confirms complete conversion, concentrate the reaction mixture in vacuo using a rotary evaporator. Caution: TFA is highly corrosive; use a properly trapped vacuum system.

-

Co-evaporation: To remove stubborn residual TFA, add 10 mL of toluene to the crude residue and evaporate in vacuo. Repeat this co-evaporation step 2-3 times[2].

-

Isolation: The resulting product is cyclohexylhydrazine trifluoroacetate, which will likely present as a viscous, amber oil[7]. Store immediately under an inert atmosphere (Argon/N 2 ) at -20 °C.

Analytical Validation & Troubleshooting

-

Incomplete Deprotection: If starting material persists after 2 hours, the acid concentration may be too low. Add an additional 2-3 equivalents of the acid source and gently warm to 30 °C.

-

Handling Oily Residues (TFA Method): If the TFA salt is too oily to weigh accurately, it can sometimes be forced to crystallize by triturating vigorously with a 1:1 mixture of hexanes and diethyl ether, followed by extended high-vacuum drying.

-

Free-Basing the Hydrazine: If the unprotonated free hydrazine is absolutely required for the next synthetic step, neutralize the salt in situ by adding a non-nucleophilic base (e.g., DIPEA or triethylamine) directly to the subsequent reaction mixture[8]. Avoid aqueous basic workups (like NaHCO 3 extraction) as free cyclohexylhydrazine will partition into the aqueous layer and rapidly oxidize.

References

-

Terminology of Antibody Drug for Boc Deprotection - GenScript.[Link]

-

Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections - ACS Publications.[Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry.[Link]

-

Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis.[Link]

-

Boc De-protection : r/Chempros - Reddit.[Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec.[Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. genscript.com [genscript.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. peptide.com [peptide.com]

Application Notes & Protocols: N-Cyclohexyl(tert-butoxy)carbohydrazide as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Abstract

N-cyclohexyl(tert-butoxy)carbohydrazide is an asymmetrically disubstituted hydrazide derivative that offers a unique combination of steric bulk, lipophilicity, and a chemically orthogonal protective group. These features make it an increasingly valuable building block in modern medicinal chemistry and API process development. The core structure comprises a nucleophilic secondary amine, a tert-butoxycarbonyl (Boc)-protected hydrazide moiety, and a cyclohexyl group that enhances solubility in organic media and can provide specific steric interactions within a target binding pocket. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and practical applications of this scaffold. We present detailed, field-tested protocols for its use in the synthesis of heterocyclic pharmacophores and as a linker in bioconjugation, complete with mechanistic insights and troubleshooting strategies to empower researchers in drug discovery and development.

Foundational Profile: Physicochemical Properties and Safe Handling

A comprehensive understanding of a building block's properties is the bedrock of successful and safe process development. N-cyclohexyl(tert-butoxy)carbohydrazide's structure, featuring both a bulky, nonpolar cyclohexyl group and a polar carbohydrazide moiety, dictates its behavior in solution and its handling requirements.

Physicochemical Data

The key properties of N-cyclohexyl(tert-butoxy)carbohydrazide are summarized below. The predicted LogP value suggests moderate lipophilicity, indicating good solubility in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, with limited solubility in highly polar or nonpolar solvents.

| Property | Value | Source |

| CAS Number | 515863-45-3 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity (Typical) | ≥95% | [3] |